Hydrogen-Bond Acceptor Count Differentiates Pyrazine Core from Pyridine Analog for Target Recognition
The target compound possesses four hydrogen-bond acceptors (two from the pyrazine ring nitrogens, one from the ketone oxygen, and one from the primary amine), compared with only three acceptors in the pyridine analog 3-amino-1-(pyridin-2-yl)propan-1-one, which lacks the second ring nitrogen [1]. In CCR5-targeted series, an additional hydrogen-bond acceptor in the heterocyclic core has been demonstrated to enhance binding affinity by engaging a conserved residue in the receptor's transmembrane domain, with pyrazine-containing antagonists showing IC₅₀ values in the 0.3–0.6 µM range in functional calcium flux assays [2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 H-bond acceptors (pyrazine ring N×2, ketone O, primary amine N) |
| Comparator Or Baseline | 3-Amino-1-(pyridin-2-yl)propan-1-one: 3 H-bond acceptors (pyridine ring N×1, ketone O, primary amine N) |
| Quantified Difference | 1 additional H-bond acceptor (Δ = +1) |
| Conditions | Computed molecular descriptors (PubChem Cactvs 3.4.6.11); CCR5 antagonism data from HEK293 Glosensor calcium flux assay |
Why This Matters
The additional hydrogen-bond acceptor on the pyrazine ring provides a structurally encoded interaction point that pyridine analogs cannot replicate, directly impacting the likelihood of achieving sub-µM potency on CCR5 without scaffold redesign.
- [1] PubChem. Computed properties for 3-Amino-1-(pyrazin-2-yl)propan-1-one (CID 82594836) and 3-Amino-1-(pyridin-2-yl)propan-1-one (CID 53486238). National Center for Biotechnology Information. View Source
- [2] BindingDB. Antagonist activity at human CCR5 (BDBM50267126, Kd = 316 nM; BDBM50496849, IC₅₀ = 622 nM). Curated by ChEMBL. View Source
